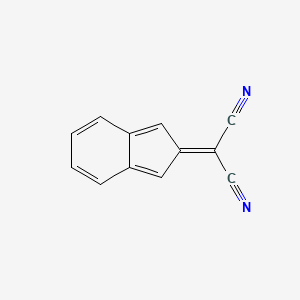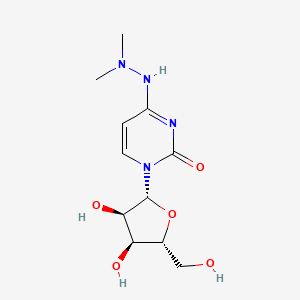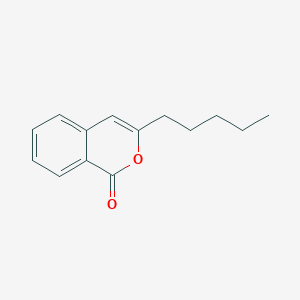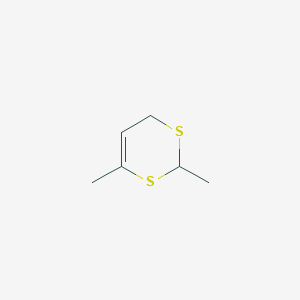
2,6-Dimethyl-2H,4H-1,3-dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2H,4H-1,3-dithiine is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and two methyl groups at the 2 and 6 positions. This compound is part of the dithiane family, which are known for their unique chemical properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2H,4H-1,3-dithiine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of acid catalysts. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2H,4H-1,3-dithiine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and zinc in acetic acid.
Substitution: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2H,4H-1,3-dithiine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,6-Dimethyl-2H,4H-1,3-dithiine exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, facilitating catalytic and redox reactions. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: Another member of the dithiane family, known for its use as a protecting group in organic synthesis.
1,4-Dithiane: Similar in structure but with sulfur atoms at different positions, used in different synthetic applications.
2,5-Dimethyl-1,3-dithiane: A close analog with methyl groups at different positions, exhibiting similar reactivity but different physical properties.
Uniqueness
2,6-Dimethyl-2H,4H-1,3-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
112055-90-0 |
|---|---|
Molekularformel |
C6H10S2 |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
2,6-dimethyl-4H-1,3-dithiine |
InChI |
InChI=1S/C6H10S2/c1-5-3-4-7-6(2)8-5/h3,6H,4H2,1-2H3 |
InChI-Schlüssel |
VQZVOBLISSOEGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1SCC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


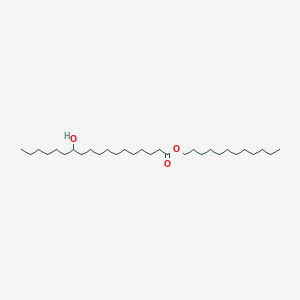
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
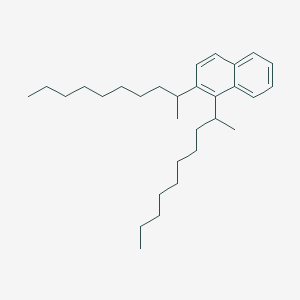

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
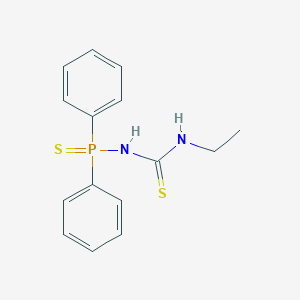
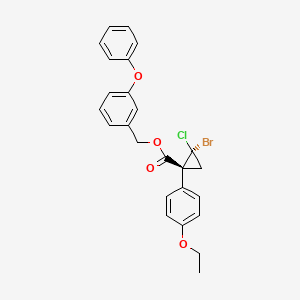
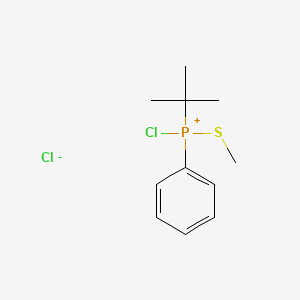
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
